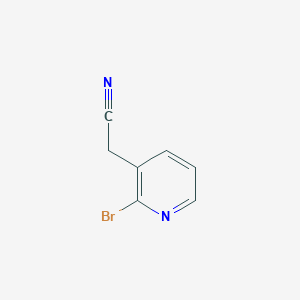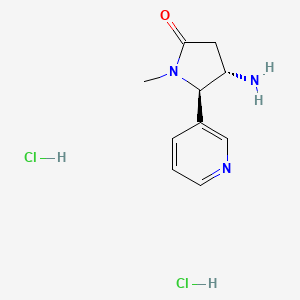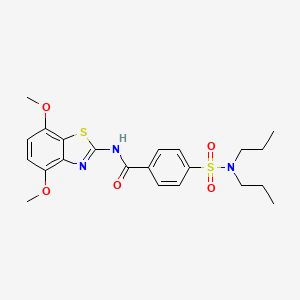
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as DBIBB, is a chemical compound that has been studied for its potential use in scientific research. DBIBB is a benzothiazole derivative that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with protein tyrosine phosphatases and protein tyrosine kinases. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition leads to an increase in the phosphorylation of proteins, which can activate protein tyrosine kinases. Protein tyrosine kinases are enzymes that add phosphate groups to proteins, and their activation can lead to a range of cellular responses, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on protein tyrosine phosphatases and protein tyrosine kinases, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide in lab experiments is its specificity for protein tyrosine phosphatases and protein tyrosine kinases. This specificity allows researchers to study the effects of these enzymes on cellular processes in a more targeted way. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic at high doses, and care must be taken when handling it in lab experiments.
将来の方向性
There are many potential future directions for research on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for this compound in these applications. Another area of interest is the development of new this compound derivatives that may have improved efficacy or reduced toxicity. Finally, research is needed to better understand the mechanism of action of this compound and its effects on cellular processes.
合成法
The synthesis method for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves a multi-step process. The first step involves the reaction of 4-bromoanisole with potassium thioacetate to form 4-methoxyphenylthioacetate. This is followed by a reaction with 2-aminobenzoic acid to form 2-(4-methoxyphenylthio)benzoic acid. The next step involves the reaction of this compound with phosphorus oxychloride to form 2-(4-methoxyphenylthio)benzoyl chloride. This is followed by a reaction with 2-aminothiophenol to form 2-(4-methoxyphenylthio)-7-methoxybenzo[d]thiazol-6-amine. Finally, this compound is reacted with dipropylsulfamide to form this compound.
科学的研究の応用
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been studied for its potential use in scientific research. It has been shown to have a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatases, activation of protein tyrosine kinases, and inhibition of cell proliferation. This compound has also been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-5-13-25(14-6-2)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-19-17(29-3)11-12-18(30-4)20(19)31-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPLZTKPXSEEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)

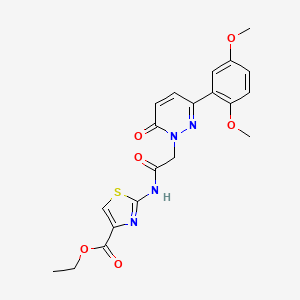
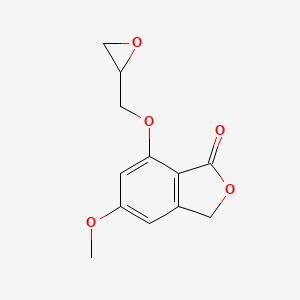

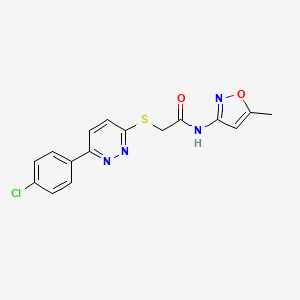
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)

